C3 Amination Yield: CAS 2007920-62-7's 3-Bromo Handle Delivers Superior Synthetic Efficiency Over Non-Halogenated Scaffolds
The 3-bromo substituent on CAS 2007920-62-7 directly enables a robust, high-yielding amination reaction that is fundamental to its utility. A peer-reviewed study demonstrated that treating the core 3-bromopyrazolo[1,5-a]pyrimidine scaffold with a variety of alkylamines under microwave-assisted copper catalysis produces C-3 aminated products in 54–90% isolated yield, with an average yield of 77% [1]. In contrast, attempting similar diversification on a non-halogenated pyrazolo[1,5-a]pyrimidine core would require alternative, often less efficient C-H activation strategies or de novo synthesis. This validated protocol provides a predictable, high-throughput route to derivative libraries.
| Evidence Dimension | Synthetic Yield of C3 Amination |
|---|---|
| Target Compound Data | 54–90% isolated yield; 77% average yield |
| Comparator Or Baseline | Non-halogenated pyrazolo[1,5-a]pyrimidine scaffold (Baseline: No direct functionalization handle; requires alternative, less efficient C-H activation or multistep synthesis) |
| Quantified Difference | The presence of the 3-Br group enables a direct, high-yielding diversification method that is not possible on the non-halogenated scaffold without significantly more complex chemistry. |
| Conditions | Copper-catalyzed (CuI, L-proline, Et3N), microwave heating at 130°C for 4 hours in DMSO. |
Why This Matters
This documented, high-yielding protocol enables faster, more cost-effective production of derivative libraries, reducing the synthetic burden and accelerating lead optimization cycles compared to using less functionalized starting materials.
- [1] Tetrahedron Letters. (2023). An efficient microwave assisted copper catalyzed C-3 amination of 3-bromopyrazolo[1,5-a]pyrimidine. ScienceDirect. Retrieved April 23, 2026. View Source
